molecular formula C12H8FIO2 B12839816 Methyl 3-fluoro-8-iodo-1-naphthoate

Methyl 3-fluoro-8-iodo-1-naphthoate

Katalognummer: B12839816
Molekulargewicht: 330.09 g/mol
InChI-Schlüssel: AGVAWUZSPIRKSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-fluoro-8-iodo-1-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a fluorine atom at the 3rd position and an iodine atom at the 8th position on the naphthalene ring, with a methyl ester functional group at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-8-iodo-1-naphthoate typically involves multi-step organic reactions. One common method includes the iodination of a naphthalene derivative followed by fluorination and esterification. The reaction conditions often require the use of specific reagents such as iodine, fluorine sources, and catalysts to facilitate the reactions. For instance, the iodination step might involve the use of iodine and a suitable oxidizing agent, while the fluorination step could involve the use of a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated synthesis equipment could be employed to enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-fluoro-8-iodo-1-naphthoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Ester Hydrolysis: The ester functional group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation can produce naphthoquinones.

Wissenschaftliche Forschungsanwendungen

Methyl 3-fluoro-8-iodo-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and mechanisms due to its unique structural features.

    Industry: Used in the development of materials with specific properties, such as polymers and dyes.

Wirkmechanismus

The mechanism of action of Methyl 3-fluoro-8-iodo-1-naphthoate depends on its interaction with molecular targets. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active naphthoic acid derivative, which can interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-fluoro-1-naphthoate: Lacks the iodine atom, which can affect its reactivity and applications.

    Methyl 8-iodo-1-naphthoate: Lacks the fluorine atom, which can influence its chemical properties and biological activity.

    Methyl 3-chloro-8-iodo-1-naphthoate: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

Uniqueness

Methyl 3-fluoro-8-iodo-1-naphthoate is unique due to the presence of both fluorine and iodine atoms on the naphthalene ring

Eigenschaften

Molekularformel

C12H8FIO2

Molekulargewicht

330.09 g/mol

IUPAC-Name

methyl 3-fluoro-8-iodonaphthalene-1-carboxylate

InChI

InChI=1S/C12H8FIO2/c1-16-12(15)9-6-8(13)5-7-3-2-4-10(14)11(7)9/h2-6H,1H3

InChI-Schlüssel

AGVAWUZSPIRKSZ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C2C(=CC(=C1)F)C=CC=C2I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.